molecular formula C14H9BrCl2N2O4 B4542550 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No.: B4542550
M. Wt: 420.0 g/mol
InChI Key: SNGALVYAGGGEPU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with multiple halogen substitutions and a nitro group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide typically involves multiple steps:

    Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and phenyl rings.

    Nitration: Introduction of the nitro group into the phenyl ring.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Sequential addition of reagents under controlled conditions.

    Continuous Flow Synthesis: Automated systems for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms can undergo nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Reducing Agents: Such as hydrogen gas with a catalyst for nitro reduction.

    Oxidizing Agents: Such as potassium permanganate for phenoxy oxidation.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Phenols: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application:

    Molecular Targets: Could interact with enzymes or receptors.

    Pathways Involved: May influence biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)acetamide
  • N-(2-chloro-5-nitrophenyl)acetamide

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-12-6-9(19(21)22)2-3-10(12)16/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGALVYAGGGEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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